5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

Catalog No.
S13351943
CAS No.
M.F
C18H15NO3
M. Wt
293.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbal...

Product Name

5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

IUPAC Name

5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

InChI

InChI=1S/C18H15NO3/c20-11-15-10-19-17-5-4-13(9-16(15)17)12-2-1-3-14(8-12)18-21-6-7-22-18/h1-5,8-11,18-19H,6-7H2

InChI Key

XCTCHXUWVMKCCX-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC4=C(C=C3)NC=C4C=O

5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde is a complex organic compound characterized by the presence of an indole moiety fused with a dioxolane ring. The indole structure consists of a bicyclic system, which includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The dioxolane component is a five-membered ring that contains two oxygen atoms, contributing to the compound's unique chemical properties and biological activities. Its molecular formula is C18H15NO3C_{18}H_{15}NO_{3}, with a molecular weight of approximately 293.32 g/mol .

, primarily due to the functional groups present in its structure. Key reactions include:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.
  • Acetalization Reactions: The introduction of the dioxolane ring typically occurs through acetalization with ethylene glycol in the presence of an acid catalyst.
  • Oxidation and Reduction: The indole ring can undergo oxidation to yield indole-2,3-dione, while reduction reactions can convert nitro groups into amine derivatives.

5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Compounds containing indole structures are recognized for their diverse biological effects, including:

  • Antiviral Properties: Some derivatives show efficacy against viral infections.
  • Anticancer Activity: Indole derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Effects: The compound may possess properties that inhibit bacterial and fungal growth .

The synthesis of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde can be achieved through several methods:

  • Fischer Indole Synthesis:
    • Reaction of phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.
    • Formation of the indole core.
  • Dioxolane Introduction:
    • Acetalization with ethylene glycol under acid catalysis to introduce the dioxolane moiety.
  • Optimization Techniques:
    • Use of continuous flow reactors and eco-friendly solvents to enhance yield and reduce environmental impact during industrial production .

The compound has several applications across various fields:

  • Chemical Research: Used as a building block in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Explored for its potential therapeutic applications due to its biological activities.
  • Material Science: Investigated for use in developing new materials with specific properties, such as liquid crystals and polymers .

Interaction studies reveal that 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde interacts with various biological targets:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: The compound can function as a ligand for receptors implicated in cell signaling processes, influencing cellular responses and activities .

Several compounds share structural similarities with 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde. A comparison highlights its uniqueness:

Compound NameMolecular FormulaKey Features
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indoleC17H15NO2C_{17}H_{15}NO_{2}Contains a different phenyl substitution position
5-(1,3-Dioxolan-2-yl)-2-furaldehydeC8H8O4C_{8}H_{8}O_{4}Features a furan ring instead of indole
N-{[1-((1,3-Dioxolan-2-yl)methyl)-1H-indol-3-yl]methylene}-4-methoxyanilineC20H20N2O3C_{20}H_{20}N_{2}O_{3}Contains additional methoxy and aniline groups

These compounds illustrate variations in structure and potential applications while highlighting the distinctive combination of indole and dioxolane features present in 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde, which may contribute to its unique biological activities and synthetic utility .

The Fischer indole synthesis represents one of the most fundamental and widely employed methodologies for constructing indole rings, including complex derivatives such as 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde [1]. This classical approach involves the acid-catalyzed reaction between phenylhydrazines and carbonyl compounds, proceeding through a well-established mechanism that includes phenylhydrazone formation, followed by a [2] [2]-sigmatropic rearrangement and subsequent aromatization [1].

The mechanistic pathway begins with the condensation of a substituted phenylhydrazine with an appropriate ketone or aldehyde precursor, forming the corresponding phenylhydrazone intermediate [1]. Under acidic conditions, this intermediate undergoes protonation and isomerization to an ene-hydrazine tautomer, which subsequently participates in the critical [2] [2]-sigmatropic rearrangement [1]. The resulting diimine intermediate then cyclizes through an intramolecular nucleophilic attack, followed by elimination of ammonia and aromatization to yield the final indole product [1].

For the synthesis of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde, the Fischer approach requires careful selection of starting materials and reaction conditions [1]. The presence of the dioxolane protecting group necessitates mild acidic conditions to prevent premature deprotection during the cyclization process [3] [4]. Research has demonstrated that polyphosphoric acid, zinc chloride, and para-toluenesulfonic acid serve as effective catalysts for Fischer indole synthesis, with reaction temperatures typically ranging from 80 to 180 degrees Celsius [1] [4].

SubstrateCatalystTemperature (°C)Time (hours)Yield (%)Reference
Phenylhydrazine + AcetonePolyphosphoric acid150478 [1]
Phenylhydrazine + CyclohexanoneZinc chloride180685 [1]
Substituted phenylhydrazine + Butanonep-Toluenesulfonic acid120272 [1]
4-Methoxyphenylhydrazine + BenzaldehydeBoron trifluoride etherate80368 [1]
Phenylhydrazine + 2-ButanoneHydrochloric acid100582 [1]

The optimization of Fischer indole synthesis for dioxolane-containing substrates requires consideration of several critical parameters [5]. Temperature control is essential, as excessive heat can lead to decomposition of the dioxolane protecting group, while insufficient temperature may result in incomplete cyclization [5]. Solvent selection also plays a crucial role, with polar protic solvents generally favoring the formation of indole products through stabilization of charged intermediates [5].

Recent developments in Fischer indole methodology have focused on improving functional group tolerance and reaction efficiency [6]. The interrupted Fischer indole synthesis has emerged as a particularly valuable approach, allowing for the incorporation of additional functional groups through subsequent transformations [6] [7]. This methodology has been successfully applied to the synthesis of complex indole derivatives bearing sensitive functional groups, including acetal-protected aldehydes [6].

Acetalization Strategies for Dioxolane Ring Formation

The formation of 1,3-dioxolane rings through acetalization represents a cornerstone protective strategy in organic synthesis, particularly relevant for the preparation of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde [8] [9]. This protective methodology involves the acid-catalyzed reaction between aldehydes or ketones and 1,2-diols, most commonly ethylene glycol, to form stable cyclic acetals that can withstand a variety of reaction conditions [8] [9].

The mechanistic pathway of dioxolane formation proceeds through a stepwise process involving multiple protonation and nucleophilic addition events [10] [9]. Initially, the carbonyl oxygen of the aldehyde or ketone undergoes protonation by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon [9]. The first hydroxyl group of ethylene glycol then performs a nucleophilic attack on the activated carbonyl carbon, forming a hemiacetal intermediate [9]. Subsequent protonation of the hemiacetal hydroxyl group facilitates water elimination, generating an oxonium ion intermediate [10] [9].

The second hydroxyl group of ethylene glycol then attacks the electrophilic carbon center intramolecularly, leading to the formation of the five-membered dioxolane ring [10] [9]. This cyclization step is thermodynamically favored due to the formation of a stable five-membered ring system and is kinetically accessible through the favorable 5-exo-tet cyclization pathway, as predicted by Baldwin's rules for ring closure [10].

Starting MaterialDiol ReagentCatalystSolventTemperature (°C)Yield (%)Reference
BenzaldehydeEthylene glycolp-Toluenesulfonic acid (0.1 mol%)Benzene8095 [11]
AcetoneEthylene glycolHydrochloric acid (0.05 mol%)Methanol2588 [11]
CyclohexanoneEthylene glycolCamphorsulfonic acid (0.2 mol%)Toluene11092 [11]
PhenylacetaldehydeEthylene glycolTrifluoroacetic acid (0.1 mol%)Dichloromethane4090 [11]
ButyraldehydeEthylene glycolSulfuric acid (0.1 mol%)Chloroform6085 [11]

The choice of acid catalyst significantly influences both the reaction rate and selectivity of dioxolane formation [11]. Brønsted acids such as para-toluenesulfonic acid, hydrochloric acid, and camphorsulfonic acid have demonstrated excellent catalytic activity with remarkably low catalyst loadings [11]. Research has shown that hydrochloric acid exhibits particularly high catalytic efficiency, with loadings as low as 0.005 mol% sufficient to promote acetalization at ambient temperature [11].

Solvent effects play a crucial role in acetalization reactions, with the choice of solvent affecting both reaction rate and product selectivity [11]. Non-polar solvents such as benzene and toluene facilitate water removal through azeotropic distillation, driving the equilibrium toward dioxolane formation [11]. Alternatively, polar solvents can stabilize charged intermediates, potentially accelerating the reaction under certain conditions [11].

The stability of dioxolane protecting groups makes them particularly suitable for multi-step synthetic sequences [8]. These acetals remain stable under basic conditions, during nucleophilic substitutions, and in the presence of organometallic reagents [8]. Deprotection can be achieved under mildly acidic conditions, typically using aqueous acid or Lewis acids such as sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate [8].

Advanced acetalization strategies have incorporated novel catalytic systems and reaction conditions [12]. Iridium-catalyzed methods for dioxolane synthesis from ketones and epoxides have been developed, offering alternative pathways for acetal formation [12]. These methods provide complementary approaches to traditional acid-catalyzed acetalization, expanding the scope of accessible dioxolane derivatives [12].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, including sophisticated indole derivatives such as 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde [13] [14]. These transformations enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with excellent functional group tolerance, making them particularly suitable for late-stage functionalization of sensitive substrates [13] [14].

The Suzuki-Miyaura coupling represents one of the most versatile and widely employed cross-coupling methodologies for indole synthesis [14] [15]. This reaction involves the palladium-catalyzed coupling between organoborane nucleophiles and organic electrophiles, typically aryl or vinyl halides [15]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetallation, and reductive elimination steps [15]. Recent developments have demonstrated the successful application of Suzuki-Miyaura coupling to unprotected indole substrates, eliminating the need for nitrogen protection strategies [13].

Coupling TypeElectrophileNucleophileCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura5-Bromoindole-3-carbaldehydeArylboronic acidPd(PPh3)4 (1.5 mol%)K2CO3Water/EtOH8091 [14]
Buchwald-Hartwig2-IodoanilinePrimary aminePd2(dba)3 (2 mol%) + BINAPCs2CO3Toluene11088 [6]
Negishi3-ChloroindoleOrganozinc reagentPd(OAc)2 (5 mol%) + PPh3Et3NTHF6075 [16]
Stille2-BromoindoleOrganostannanePd(PPh3)2Cl2 (3 mol%)Et3NDMF10082 [17]
Sonogashira5-Iodoindole-3-carbaldehydeTerminal alkynePd(PPh3)2Cl2 (2 mol%) + CuIEt3NDMF8085 [18]

The Buchwald-Hartwig amination provides an alternative approach for constructing carbon-nitrogen bonds in indole synthesis [6]. This methodology enables the formation of aryl-amine linkages through the palladium-catalyzed coupling of aryl halides with primary or secondary amines [6]. Recent research has demonstrated the application of this methodology in multicomponent indole synthesis, where Buchwald-Hartwig coupling is combined with subsequent cyclization reactions to generate complex indole structures in a single pot [6].

The mechanistic understanding of palladium-catalyzed cross-coupling has been significantly advanced through computational and experimental studies [19]. The oxidative addition step involves the insertion of palladium(0) into the carbon-halogen bond of the organic electrophile, forming a palladium(II) intermediate [16]. The subsequent transmetallation step involves the exchange of the halide ligand with the organic nucleophile, generating a bis-organyl palladium(II) complex [16]. Finally, reductive elimination occurs through a concerted mechanism, forming the desired carbon-carbon bond while regenerating the palladium(0) catalyst [16].

Negishi coupling utilizing organozinc reagents offers complementary reactivity patterns for indole functionalization [16]. This methodology provides excellent functional group compatibility and enables the formation of carbon-carbon bonds under mild conditions [16]. The organozinc reagents can be prepared in situ from the corresponding organic halides, providing operational simplicity and broad substrate scope [16].

Stille coupling, employing organotin reagents, has found applications in the synthesis of complex indole derivatives, particularly for substrates containing sensitive functional groups [17]. The mild reaction conditions and excellent functional group tolerance make this methodology particularly suitable for late-stage functionalization [17]. Recent developments have focused on addressing the toxicity concerns associated with organotin reagents through the development of alternative tin-free methodologies [17].

The Sonogashira coupling enables the formation of carbon-carbon triple bonds through the palladium-catalyzed coupling of aryl halides with terminal alkynes [18]. This methodology has been successfully applied to indole substrates, enabling the introduction of alkynyl substituents at various positions on the indole ring [18]. The reaction typically employs a palladium catalyst in combination with a copper co-catalyst, proceeding under mild conditions with excellent yields [18].

Solid-Phase Synthesis and Flow Chemistry Applications

Solid-phase synthesis and flow chemistry methodologies have emerged as powerful tools for the efficient preparation of indole derivatives, including complex structures such as 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde [20] [21]. These approaches offer significant advantages in terms of reaction efficiency, product purification, and process scalability, making them particularly attractive for both research and industrial applications [20] [21].

Solid-phase synthesis of indole derivatives typically employs polymer-supported reagents or substrates to facilitate product isolation and purification [21]. The Merrifield resin, based on chloromethyl polystyrene, represents one of the most widely used solid supports for indole synthesis [21]. This approach enables the immobilization of starting materials or intermediates, allowing for straightforward purification through simple filtration and washing procedures [21]. Research has demonstrated the successful synthesis of diverse indole libraries using solid-phase methodology, with yields typically ranging from 70 to 90 percent [21].

MethodSupport/PlatformLoading (mmol/g)Reaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Merrifield resin-supportedChloromethyl polystyrene resin1.224 hours807890 [21]
Indole resin synthesisIndole-derivatized resin0.812 hours608595 [22]
Polystyrene-supported synthesisWang resin1.518 hours1007288 [21]
Microflow reactor synthesisGlass microreactorN/A30 minutes1209298 [23]
Acoustic droplet ejection384-well plateN/A15 minutes258996 [7]

The development of specialized indole resins has provided enhanced synthetic capabilities for complex indole derivatives [22]. These supports incorporate the indole moiety directly into the polymer matrix, enabling diverse functionalization reactions while maintaining the advantages of solid-phase methodology [22]. The indole resin approach has demonstrated particular utility in the synthesis of indole carboxylates and related derivatives [22].

Flow chemistry applications in indole synthesis have gained significant attention due to their ability to enable precise control of reaction parameters and rapid optimization of synthetic conditions [23] [24]. Continuous flow synthesis offers several advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and the ability to access reaction conditions that may be difficult to achieve in batch reactors [24].

Microflow reactor technology has been successfully applied to the synthesis of indole-3-carbaldehydes and related derivatives [23] [25]. These systems enable rapid reaction optimization through automated screening of reaction conditions, including temperature, residence time, and reagent stoichiometry [23]. The use of microflow technology has demonstrated particular advantages for reactions involving unstable intermediates, where the short residence times can minimize decomposition pathways [23].

The development of automated synthesis platforms has further enhanced the capabilities of flow chemistry for indole synthesis [7]. Acoustic droplet ejection technology enables the precise dispensing of reagents on a nanomole scale, facilitating high-throughput screening of reaction conditions and substrate scope [7]. This approach has been successfully applied to interrupted Fischer indole synthesis, enabling the rapid generation of diverse indole libraries [7].

Continuous flow synthesis has proven particularly effective for palladium-catalyzed transformations in indole chemistry [24]. The enhanced mixing and heat transfer capabilities of flow reactors enable more efficient utilization of expensive palladium catalysts while reducing reaction times [24]. Research has demonstrated the successful application of flow methodology to Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and other palladium-catalyzed transformations relevant to indole synthesis [24].

MethodologySubstrate ScopeReaction ConditionsFunctional Group ToleranceYield Range (%)ScalabilityEnvironmental Impact
Fischer Indole SynthesisBroadHarsh (high temperature, strong acid)Limited65-90ExcellentModerate
Vilsmeier FormylationLimited to electron-rich aromaticsMild to moderateGood70-85GoodLow
Acetalization ProtectionUniversal for carbonylsMildExcellent80-98ExcellentLow
Suzuki-Miyaura CouplingVery broadMild to moderateExcellent75-95ExcellentLow
Microflow SynthesisModerateMildGood85-98LimitedVery low

The integration of solid-phase synthesis with flow chemistry has created hybrid methodologies that combine the advantages of both approaches [20]. These systems enable the use of polymer-supported catalysts or reagents in continuous flow reactors, facilitating catalyst recovery and recycling while maintaining the benefits of flow processing [20]. Research has demonstrated the successful application of these hybrid approaches to various indole synthetic transformations [20].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

293.10519334 g/mol

Monoisotopic Mass

293.10519334 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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